2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Overview
Description
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a sterically constrained amino acid . It is an analogue of natural compounds ornitine and GABA, which play important roles in biological processes . The compound can be used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Scientific Research Applications
Synthesis of Spirocyclic Compounds
Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids contribute to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis Routes for Bifunctional Compounds
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound is valuable for further selective derivation on azetidine and cyclobutane rings, providing entry to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Reduction and Transformation Studies
Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Regioselective Cycloaddition
Molchanov and Tran (2013) achieved regioselective cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as diastereoisomers (Molchanov & Tran, 2013).
Improved Synthesis and Properties
Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, noting its enhanced stability and solubility as a sulfonic acid salt. This advancement broadens the range of reaction conditions accessible with spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (Van der Haas et al., 2017).
Novel Antibacterial Drug Synthesis
Odagiri et al. (2013) synthesized novel compounds with potent antibacterial activity against respiratory pathogens, incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl in their structure. These showed promise in treating respiratory tract infections (Odagiri et al., 2013).
Reduction and Hydrolysis Applications
Molchanov and Tran (2012) conducted reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They obtained bis(hydroxymethyl)cyclopropanes and cyclopropane-1,2-dicarboxylic acids, keeping the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran,2012)
Proline Analogue Synthesis
Tymtsunik et al. (2012) reported the synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a cyclopropane-modified proline analogue. This compound was synthesized to avoid racemization at chiral centers (Tymtsunik, Bilenko, Ivon, Grygorenko, & Komarov, 2012).
Photoelectron Spectroscopy in Spirocyclic Compounds
Banert et al. (2002) prepared 1-azaspiro[2.4]hepta-1,4,6-trienes by photolysis or thermolysis of 6-azidofulvenes. They used UV photoelectron spectroscopy and density functional theory (DFT) B3LYP calculations to analyze substantial homoconjugative interactions in these compounds (Banert, Köhler, Kowski, Meier, Müller, & Rademacher, 2002).
Catalytic and Enantioselective Preparation
López et al. (2020) described a catalytic and enantioselective preparation of (S)-4-methyleneproline scaffolds. They converted tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, used in the industrial synthesis of antiviral ledipasvir (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).
Spirocyclic Azetidines Synthesis
Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, suitable for drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Lipophilicity in Medicinal Chemistry
Degorce, Bodnarchuk, and Scott (2019) conducted an analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines in medicinal chemistry. They found that introducing a spirocyclic center typically lowered the lipophilicity of molecules, with implications for drug design (Degorce, Bodnarchuk, & Scott, 2019).
Enantioselective Synthesis of Chiral Derivatives
O'Dowd et al. (2022) achieved enantioselective desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction. This provided access to axially chiral alcohols, esters, amino acids, and amino alcohols (O'Dowd, Manske, Freedman, & Cochran, 2022).
Mechanism of Action
Target of Action
It is known that this compound belongs to a family of sterically constrained amino acids , which are often used in the design of peptidomimetic drugs . These drugs can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds like this one are known to have a pre-organization of functional groups, which can enhance their efficiency and selectivity when interacting with biological targets .
Biochemical Pathways
Sterically constrained amino acids, to which this compound belongs, are often used in the design of peptidomimetic drugs . These drugs can interact with various biological targets and potentially affect multiple biochemical pathways .
Result of Action
As a member of the sterically constrained amino acids family, this compound could potentially display pronounced biological activity due to its potential efficiency and selectivity as a ligand for various biological targets .
Biochemical Analysis
Biochemical Properties
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ornithine decarboxylase and gamma-aminobutyric acid transaminase. These interactions are crucial for understanding the compound’s potential as a therapeutic agent. The spirocyclic structure of this compound allows it to act as a sterically constrained ligand, which can enhance its binding affinity and selectivity for specific enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s spirocyclic structure enables it to fit into the active sites of enzymes, thereby inhibiting or activating their functions. For example, it can inhibit the activity of ornithine decarboxylase by binding to its active site, preventing the conversion of ornithine to putrescine. This inhibition can lead to downstream effects on polyamine biosynthesis and cellular proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo hydrolysis or other degradation processes, which can impact its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing cellular proliferation and modulating enzyme activity. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, it can be transported across cell membranes by amino acid transporters, allowing it to reach intracellular compartments where it exerts its effects. The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s activity can be modulated by its localization within the nucleus, affecting gene expression and cellular signaling pathways .
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGFCGWPXZLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172252-57-1 | |
Record name | 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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